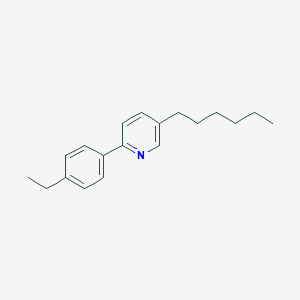

2-(4-Ethylphenyl)-5-hexylpyridine

Descripción

2-(4-Ethylphenyl)-5-hexylpyridine is a pyridine derivative characterized by a central pyridine ring substituted at the 2-position with a 4-ethylphenyl group and at the 5-position with a hexyl chain. Pyridine derivatives are frequently explored for their bioactivity, structural versatility, and electronic properties, which enable interactions with biological targets or self-assembly in liquid crystalline phases .

Propiedades

Número CAS |

100907-42-4 |

|---|---|

Fórmula molecular |

C19H25N |

Peso molecular |

267.4g/mol |

Nombre IUPAC |

2-(4-ethylphenyl)-5-hexylpyridine |

InChI |

InChI=1S/C19H25N/c1-3-5-6-7-8-17-11-14-19(20-15-17)18-12-9-16(4-2)10-13-18/h9-15H,3-8H2,1-2H3 |

Clave InChI |

WGERGRIUVKHJPQ-UHFFFAOYSA-N |

SMILES |

CCCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)CC |

SMILES canónico |

CCCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)CC |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Quinoline Derivatives (e.g., 2-(4-Ethylphenyl)-N-isopentylquinolin-4-amine)

- Structure: The quinoline scaffold comprises a fused benzene-pyridine ring system, differing from the single pyridine ring in 2-(4-Ethylphenyl)-5-hexylpyridine.

- Functional Groups : Substitutions include a 4-ethylphenyl group (shared with the target compound) and an isopentylamine chain.

- Bioactivity : Demonstrated antiviral activity against BVDV RdRp via interactions with hydrophobic pockets in viral polymerase domains .

Benzoxazole Derivatives (e.g., 2-Chloro-N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide)

- Structure : A benzoxazole core (fused benzene-oxazole) linked to a pyridine-carboxamide group.

- Functional Groups : Includes a 4-ethylphenyl substituent and a chloropyridine moiety.

- Bioactivity : Designed as covalent PPARgamma agonists, highlighting the role of heterocyclic cores in modulating nuclear receptor activity .

- Key Difference : The oxazole ring introduces additional electronegativity and hydrogen-bonding capacity, which may enhance receptor affinity compared to purely hydrocarbon-substituted pyridines .

Pyrimidine Derivatives (e.g., 2-(4-Hexyloxyphenyl)-5-octylpyrimidine)

- Structure : A pyrimidine ring substituted with a 4-hexyloxyphenyl group and an octyl chain.

- Functional Groups : The hexyloxy group introduces ether functionality, differing from the ethylphenyl group in the target compound.

- Physicochemical Properties : Higher molar mass (368.56 g/mol) and melting point (57–62°C) compared to pyridine analogs, likely due to increased van der Waals interactions from longer alkyl chains .

Comparative Data Table

*Estimated based on molecular formula (C19H25N).

†Estimated based on molecular formula (C21H24N2).

Functional Group Impact on Bioactivity and Physicochemistry

- Alkyl Chain Length: Longer chains (e.g., hexyl vs.

- Aromatic Substituents : Ethylphenyl groups contribute to hydrophobic interactions, while electron-withdrawing groups (e.g., chloro in benzoxazole derivatives) modulate electronic density and binding kinetics .

- Heterocyclic Cores : Pyridine and pyrimidine offer distinct electronic environments; pyrimidine’s dual nitrogen atoms may favor hydrogen bonding in biological targets compared to pyridine’s single nitrogen .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.